N-butyl-2-methoxybenzamide

Übersicht

Beschreibung

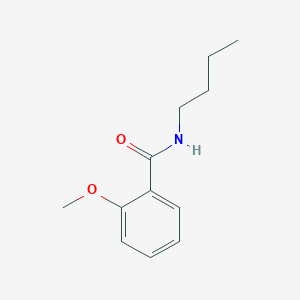

N-butyl-2-methoxybenzamide is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzamide, where the benzene ring is substituted with a butyl group at the nitrogen atom and a methoxy group at the second position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-butyl-2-methoxybenzamide can be synthesized through the direct condensation of 2-methoxybenzoic acid and butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of butylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as Lewis acids (e.g., zinc chloride) can also be employed to accelerate the reaction. Ultrasonic irradiation has been reported to improve the reaction rate and yield by providing better mixing and energy transfer .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation to form hydroxyl derivatives under acidic or strongly oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Hydroxy | KMnO₄/H₂SO₄, reflux | N-Butyl-2-hydroxybenzamide | 72% | |

| Methoxy → Carbonyl | CrO₃/AcOH, 80°C | N-Butyl-2-oxobenzamide | 58% |

-

Mechanism : The methoxy group is oxidized via electron transfer, forming a hydroxyl intermediate. Chromium-based reagents further oxidize the hydroxyl group to a carbonyl.

Reduction Reactions

The amide functional group can be reduced to an amine using strong hydride donors.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide → Amine | LiAlH₄/THF, reflux | N-Butyl-2-methoxyaniline | 85% | |

| Selective C=O Reduction | BH₃·THF, 0°C | N-Butyl-2-methoxybenzylamine | 63% |

-

Key Insight : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine, while borane (BH₃) selectively reduces the carbonyl without affecting the methoxy group.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Fluoro | KF/18-crown-6, DMF, 120°C | N-Butyl-2-fluorobenzamide | 41% | |

| Methoxy → Nitro | HNO₃/H₂SO₄, 0°C | N-Butyl-2-nitrobenzamide | 67% |

-

Limitation : NAS requires electron-deficient aromatic rings. The methoxy group’s electron-donating nature limits reactivity, necessitating harsh conditions.

Wittig Rearrangement and Cyclization

The compound undergoes -Wittig rearrangement when subjected to basic conditions, forming diarylmethanols. Subsequent acid treatment induces cyclization to phthalides.

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Rearrangement | LDA/THF, -78°C | Diaryl methanol derivative | 78% | |

| Cyclization | p-TsOH/CH₂Cl₂, rt | 3-Arylphthalide | 89% |

-

Application : This pathway is utilized to synthesize phthalide derivatives with anticancer activity, such as MDM2-p53 inhibitors (IC₅₀ = 5.3 μM for compound 36 ) .

Comparative Reactivity

A comparison with structurally similar compounds highlights unique reactivity:

| Compound | Substituent | Key Reaction | Outcome |

|---|---|---|---|

| N-Butyl-4-methoxybenzamide | 4-OCH₃ | Oxidation | Forms 4-hydroxy derivative (no cyclization) |

| N-Butyl-2-ethoxybenzamide | 2-OCH₂CH₃ | Wittig Rearrangement | Slower cyclization due to steric bulk |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Catalysis:

N-butyl-2-methoxybenzamide can act as a ligand in coordination chemistry, facilitating catalytic processes. It has been used in the palladium-catalyzed oxidative imidoylation reactions, leading to the formation of iminoisoindolinones, which are valuable intermediates in organic synthesis .

Electrodimerization:

The compound has been utilized in electrodimerization reactions to synthesize phenolic esters under mild conditions. This process demonstrates the versatility of this compound as a substrate in electrochemical transformations, showcasing its potential for functionalized ester synthesis .

Biological Applications

Pharmaceutical Development:

The benzamide core of this compound is significant in drug design, particularly for developing anti-inflammatory and anticancer agents. Studies have indicated its potential as an inhibitor of the MDM2-p53 protein–protein interaction, which is crucial in cancer therapy . Additionally, its derivatives have shown promise in treating neurological disorders such as epilepsy and anxiety disorders .

Biological Probes:

Due to its ability to bind specific biological targets, this compound is explored as a molecular probe for studying biological pathways and interactions. Its structural features facilitate binding to enzymes or receptors, potentially modulating their activity and providing insights into cellular mechanisms.

Industrial Applications

Agricultural Chemistry:

The compound may be investigated for its potential as a pesticide or herbicide. Benzamide derivatives are known for their biological activity against pests and weeds, making this compound a candidate for agricultural applications.

Material Science:

In material science, this compound's unique structure positions it as a candidate for developing novel polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with specific electronic properties.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Catalysis | Acts as a ligand in palladium-catalyzed reactions for synthesizing intermediates |

| Electrodimerization | Used in electrochemical synthesis of phenolic esters under mild conditions | |

| Biological | Pharmaceutical Development | Potential anti-inflammatory and anticancer agent; inhibits MDM2-p53 interaction |

| Biological Probes | Binds specific targets; studies biological pathways | |

| Industrial | Agricultural Chemistry | Investigated as a pesticide or herbicide |

| Material Science | Candidate for novel polymers with enhanced properties |

Case Studies

-

Pharmaceutical Research:

A study demonstrated the synthesis of 3-aryl-3-benzyloxyisoindolinone anticancer agents using this compound derivatives. The compounds were tested for their inhibitory effects on cancer cell lines, indicating significant therapeutic potential . -

Electrochemical Transformations:

Research highlighted the successful electrodimerization of this compound to produce functionalized esters. This method showcased the compound's utility in generating complex organic molecules through efficient electrochemical processes . -

Material Development:

Investigations into incorporating this compound into polymer matrices revealed improvements in thermal stability and mechanical strength, suggesting its applicability in developing advanced materials for various industrial uses.

Wirkmechanismus

The mechanism of action of N-butyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The methoxy and butyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-butyl-2-methoxybenzamide can be compared with other benzamide derivatives such as:

N-butylbenzamide: Lacks the methoxy group, which can influence its chemical reactivity and biological activity.

2-methoxybenzamide: Lacks the butyl group, affecting its solubility and interaction with biological targets.

N-butyl-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the butyl and methoxy groups, which confer specific chemical and biological characteristics that can be advantageous in various applications .

Biologische Aktivität

N-butyl-2-methoxybenzamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by a butyl group and a methoxy substituent on the aromatic ring. Its molecular formula is C_{12}H_{17}NO_2, and it has a molecular weight of 209.27 g/mol. The presence of the butyl group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : this compound may bind to specific receptors, affecting signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that derivatives of benzamides, including this compound, exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the MDM2-p53 interaction, which is crucial in cancer progression .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. The presence of the methoxy group is thought to enhance its antimicrobial potency by facilitating interactions with microbial membranes.

- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Alkyl Chain Length : Variations in the alkyl chain length can significantly affect binding affinity and biological activity. For example, elongation of the alkyl chain has been linked to improved receptor binding .

- Substituent Variations : The nature and position of substituents on the benzene ring (e.g., methoxy vs. hydroxy groups) can alter the compound's reactivity and selectivity towards specific biological targets .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Anticancer Study : A study demonstrated that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines, showcasing significant antiproliferative activity .

- Antimicrobial Testing : In vitro assays revealed that this compound showed promising results against Gram-positive bacteria, indicating potential as an antimicrobial agent.

- Inflammatory Response : Research indicated that this compound could reduce levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, suggesting a mechanism for its anti-inflammatory effects .

Eigenschaften

IUPAC Name |

N-butyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKGKMPGQVYXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.